N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique combination of a methoxytetrahydrothiopyran ring and a biphenyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the methoxytetrahydrothiopyran ring, which can be synthesized through the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The resulting intermediate is then alkylated using appropriate halides in the presence of sodium hydride .
The biphenyl carboxamide group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling . The final step involves the formation of the amide bond, typically achieved through the reaction of the amine with the carboxylic acid derivative under standard amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Dieckmann condensation and alkylation steps, as well as automated systems for the coupling and amide formation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, thereby modulating signal transduction pathways . As a β-secretase BACE1 inhibitor, it interferes with the cleavage of amyloid precursor protein, reducing the formation of amyloid-beta plaques associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share the thiopyran ring structure and are used in similar applications.
Biphenyl carboxamides: Compounds with similar biphenyl carboxamide groups are also explored for their biological activities.
Uniqueness
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of the methoxytetrahydrothiopyran ring and biphenyl carboxamide group, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with multiple targets and pathways, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-20(11-13-24-14-12-20)15-21-19(22)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXJEXVYVMNDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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